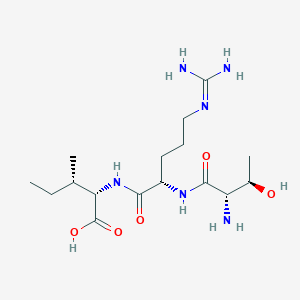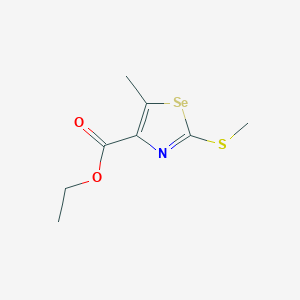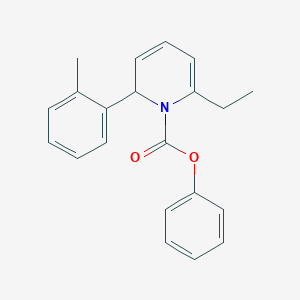![molecular formula C22H40N2O B12588148 N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627521-69-1](/img/structure/B12588148.png)
N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of an ethoxyphenyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2-ethoxybenzyl chloride with undecylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the amine groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted benzene derivatives and amine derivatives
Scientific Research Applications
N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Pyrrolidino Etonitazene: A novel opioid with a similar benzimidazole structure.
Etonitazepyne: Another synthetic opioid with structural similarities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar amine structure.
Uniqueness
N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of an ethoxyphenyl group and an undecyl chain attached to an ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
627521-69-1 |
|---|---|
Molecular Formula |
C22H40N2O |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
N'-[(2-ethoxyphenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C22H40N2O/c1-3-5-6-7-8-9-10-11-14-17-23-18-19-24-20-21-15-12-13-16-22(21)25-4-2/h12-13,15-16,23-24H,3-11,14,17-20H2,1-2H3 |
InChI Key |
RGWIIWPMVFFFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1=CC=CC=C1OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
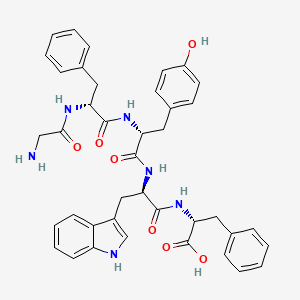
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)
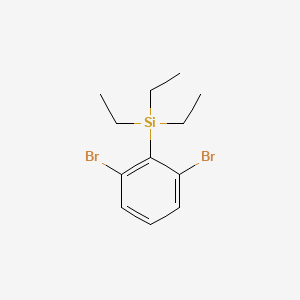
![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)


